2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide (abbreviated as CTFTC) is a novel chemical compound with a variety of scientific applications. It is a highly stable compound that can be used in a variety of experiments, including synthesis, biological research, and drug screening.
Scientific Research Applications
Anticancer Activity
A series of thiazole carboxamide derivatives, including structures similar to 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their potential anticancer activities. These compounds have shown significant activity against various cancer cell lines, highlighting their potential in cancer therapy. The studies have provided insights into the structure-activity relationships that guide the optimization of these compounds for enhanced anticancer efficacy (Cai et al., 2016).
Antipathogenic Activity
Research into thiazole derivatives has also revealed their potent antipathogenic activities, particularly against bacteria known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of thiazole carboxamide compounds in developing new antimicrobial agents capable of combating infections by inhibiting biofilm formation (Limban et al., 2011).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial and antifungal properties. These compounds have been tested against a wide range of bacterial and fungal strains, demonstrating moderate to high activity levels. Such research underscores the versatility of thiazole carboxamides as potential leads for developing new antimicrobial and antifungal therapies (Desai et al., 2011).
Fluorescence and Photophysical Properties
The fluorescence and photophysical properties of novel thiazole derivatives have been explored, with certain compounds exhibiting high fluorescence quantum yields. These properties make them suitable for application in fluorescent materials and organic semiconductors, indicating their potential beyond medicinal chemistry (Sravanthi et al., 2015).
Cerebral Protective Agents
Thiazole carboxamide derivatives have been studied for their anti-anoxic (AA) activity, showing potential as cerebral protective agents. The research has identified compounds with potent AA activity, providing a basis for further development of treatments for conditions associated with oxygen deprivation in the brain (Ohkubo et al., 1995).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be active in both the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group has a significant electronegativity that often results in strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Biochemical Pathways
For instance, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Pharmacokinetics
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Result of Action
For instance, some compounds are green phosphors with high photoluminescence quantum efficiency yields .
Action Environment
It is known that the trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOHIAARDMIXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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